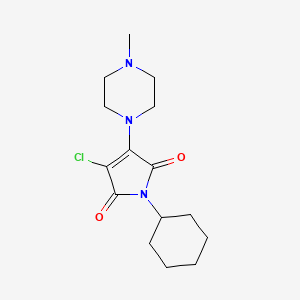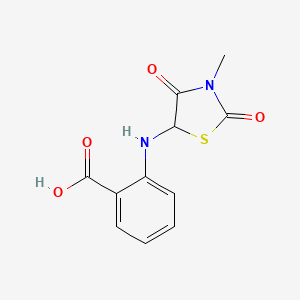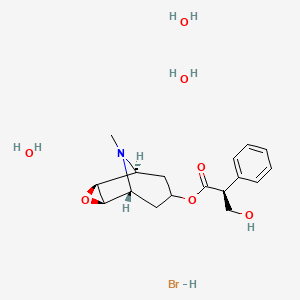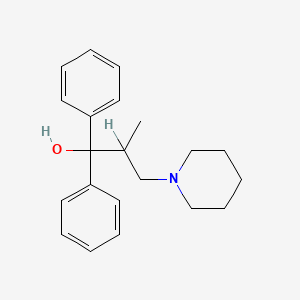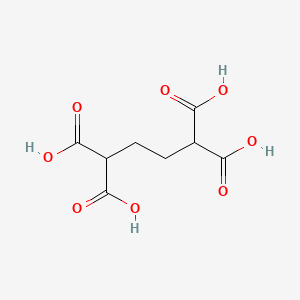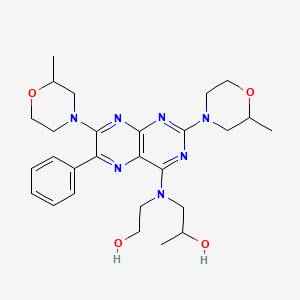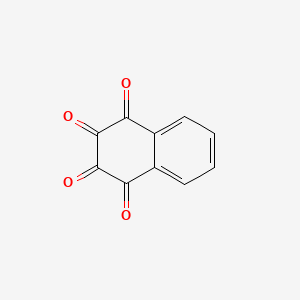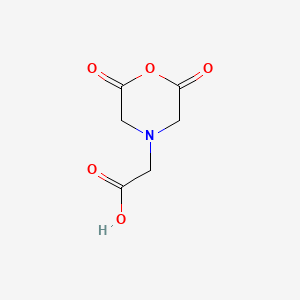
victoria blue R(1+)
Übersicht
Beschreibung
Victoria blue R(1+) is an iminium ion that forms the cationic portion of the histological dye 'victoria blue R'.
Wissenschaftliche Forschungsanwendungen
Photodegradative Efficiencies
Victoria Blue R has been studied in the context of photocatalytic degradation. Modified photocatalysts like Nafion-coated TiO2 and fluorinated TiO2 have been found to accelerate the degradation of Victoria Blue R in aqueous solutions. These studies involved analyzing the changes on illuminated TiO2 surfaces and identifying intermediates through high-performance liquid chromatography-mass spectrometry, providing insights into the photodegradation pathways of this dye (Chen et al., 2010).
Photocatalytic Activity and Adsorption
Research has compared the efficiencies of quantum dots (QDs) based photocatalysis and magnetic nanoparticles (MNPs) based adsorption for the decolorization of Victoria Blue R. This study synthesized functionalized zinc sulfide QDs and iron oxide MNPs, examining their characterization and the influence of various parameters on removal efficiencies. The study found that QDs-based photodegradation was more efficient than MNPs-based adsorption for Victoria Blue R removal (Rajabi et al., 2016).
Adsorption Studies
Victoria Blue R has been the subject of various adsorption studies, exploring its removal from wastewater using different materials. For example, hydrophobic magnetic microparticles containing Fe(II)–Co(II) double salt were developed for high capacity and low-cost removal of Victoria Blue R from wastewater (Erol et al., 2016). Similarly, calcined eggshell has been investigated as an adsorbent for removing Victoria Blue R from solution mediums, showing high adsorption yield under optimum conditions (Satir & Erol, 2020).
Interaction with Biological Molecules
Studies have also explored the interaction of Victoria Blue R with biological molecules. One such study used a resonance light scattering technique to investigate the interaction of Victoria Blue R with calf thymus DNA, which has applications in DNA determination (Xiao, 2008).
Bioreactor Studies
The packed-bed bioreactor (PBB) has been utilized for continuous removal of Victoria Blue R from an aqueous solution, investigating the effects of various factors on VBR removal and bacterial community in a continuous system. This study provided insights into VBR degradation and the reduction of acute toxicity of the effluent (Chen et al., 2016).
Eigenschaften
IUPAC Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3/c1-6-30-28-20-19-27(25-9-7-8-10-26(25)28)29(21-11-15-23(16-12-21)31(2)3)22-13-17-24(18-14-22)32(4)5/h7-20H,6H2,1-5H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNURRQQSTYLEY-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C14 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N3+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
victoria blue R(1+) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




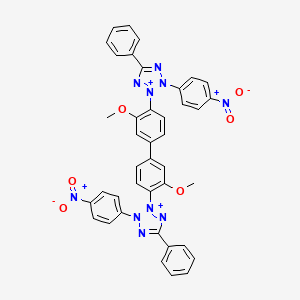
![2-Pyridinecarboxylic acid [2-(2,3-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1197432.png)
![2-(2-ethyl-6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[(5-methyl-2-furanyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B1197434.png)
